molecular formula C8H10Cl3NO B1529202 (S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride CAS No. 1965314-54-8

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride

Cat. No. B1529202
CAS RN: 1965314-54-8
M. Wt: 242.5 g/mol
InChI Key: MDSYSOQCKJDTTE-DDWIOCJRSA-N
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Description

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride is a chemical compound used in various scientific research applications. It is a popular choice among scientists due to its ability to act as a chiral building block, or a precursor for the synthesis of other compounds. It is also a key component in the synthesis of pharmaceuticals and other bioactive molecules. This compound has been studied extensively in the field of biochemistry and physiology, and its mechanism of action has been elucidated.

Scientific Research Applications

Receptor Differentiation

Research by Lands et al. (1967) on structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which shares a structural motif with the queried compound, highlighted its relevance in differentiating β-receptor populations into β-1 and β-2 types, suggesting potential applications in the study of receptor pharmacology (Lands, Ludueña, & Buzzo, 1967).

Enantioselective Synthesis

Conde et al. (1998) demonstrated the resolution of a structurally related compound, showcasing the importance of such molecules in the synthesis of new adrenergic agents through enantioselective processes, thereby highlighting its significance in medicinal chemistry research (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Combinatorial Synthesis and Anticancer Evaluation

Patravale et al. (2014) utilized a compound with a similar amino-phenyl-ethanol structure in a combinatorial synthesis approach to create anticancer molecules. This research underscores the potential of such compounds in generating novel therapeutic agents through efficient and green chemistry methods (Patravale, Gore, Patil, Kolekar, Deshmukh, & Anbhule, 2014).

Synthesis of Highly Enantioenriched Alcohols

Birrell and Jacobsen (2013) explored the enantioselective synthesis of trans-1,2-amino alcohols, illustrating the compound's application in producing key intermediates for pharmaceuticals in an enantiopure form. This work is pivotal for the development of drugs with improved efficacy and safety profiles (Birrell & Jacobsen, 2013).

properties

IUPAC Name

(1S)-2-amino-1-(3,4-dichlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSYSOQCKJDTTE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-1-(3,4-dichloro-phenyl)-ethanol hydrochloride

CAS RN

1965314-54-8
Record name Benzenemethanol, α-(aminomethyl)-3,4-dichloro-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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